H-Arg-Lys-OH
Description
The compound acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid is a complex amino acid derivative featuring:
- A hexanoic acid backbone with an amino group at position 4.
- A substituted amide at position 2, comprising a second amino acid-like chain terminating in a guanidine group (diaminomethylideneamino).
- Association with acetic acid, likely as a counterion or co-component in its salt form.
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3.C2H4O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;1-2(3)4/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFUGWWREVOLNI-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The 2-chlorotrityl chloride resin is optimal for C-terminal carboxylate anchoring due to its high loading efficiency and stability under Fmoc deprotection conditions.
Sequential Elongation
Fmoc-based SPPS employs HCTU/HATU coupling agents with DIPEA for activation:
| Step | Reagent | Equivalents | Time | Yield |
|---|---|---|---|---|
| Deprotection | 20% piperidine/DMF | - | 2 × 5 min | >95% |
| Coupling | Fmoc-Lys(Boc)-OH, HCTU, DIPEA | 4:4:8 | 1 h | 85–90% |
| Acetylation | Acetic anhydride/pyridine (3:2) | - | 10 min | Quant. |
Post-elongation, cleavage from resin uses trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (95:2.5:2.5) for 2 hours, yielding the crude peptide.
Solution-Phase Synthesis of Homoarginine
Homoarginine is synthesized via two pathways:
Urea Cycle Analogue Route
Non-Enzymatic Amidino Transfer
Glycine amidinotransferase (AGAT) transfers an amidino group from arginine to lysine in a side reaction:
-
Conditions : pH 7.4, 37°C, 2 mM lysine, 5 mM arginine.
Hybrid Liquid/Solid-Phase Conjugation
A hybrid approach combines SPPS with solution-phase acylation:
-
Solid-phase synthesis : Assemble the lysine hexanoic acid backbone on 2-chlorotrityl resin.
-
Solution-phase coupling : React resin-bound lysine with homoarginine thioacid (Ac-HomoArg-SH) in neutral water using K₃Fe(CN)₆ as oxidant:
-
Acetic acid capping : Treat with acetic anhydride/pyridine (3:2) to acetylate residual amines.
Non-Enzymatic Ligation in Prebiotic Conditions
Lysine thioacids enable water-compatible couplings:
-
Activation : Lysine thioacid (Ac-Lys-SH) reacts with homoarginine aminonitrile (HomoArg-CN) in neutral water.
-
Oxidation : K₃Fe(CN)₆ (3 equiv) drives the reaction to near-quantitative yields.
Purification and Characterization
Reverse-Phase HPLC
| Column | Mobile Phase | Gradient | Retention Time | Purity |
|---|---|---|---|---|
| C18 | H₂O/0.1% TFA → MeCN/0.1% TFA | 5→50% over 30 min | 18.2 min | >98% |
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The table below highlights key structural differences and similarities:
Key Observations :
- Compared to the Cbz-protected hexanoic acid (CAS 2212-75-1), the target lacks aromatic protective groups, which may improve solubility in aqueous systems .
- Unlike lysinoalanine, which has a secondary amine linkage, the target’s primary amide and guanidine groups could influence its stability under acidic conditions .
Solubility and Stability:
- The polar functional groups suggest high water solubility, contrasting with alkyl amides of 6-aminohexanoic acids (), which exhibit lipophilic behavior due to long-chain substituents .
- Acetic acid association may stabilize the compound in acidic environments, similar to acetic acid’s role in enhancing nanobelt formation in vanadium oxides () .
Biological Activity
Acetic acid; (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid, also known as a complex derivative of lysine, exhibits significant biological activities due to its intricate structure, which includes multiple amino groups and a carboxylic acid moiety. This compound is of interest in various fields, particularly in drug development and biochemical research.
Chemical Structure and Properties
The compound has a molecular weight of 362.43 g/mol and features a complex arrangement of amino acids that enhances its biological reactivity. Its structural formula is characterized by several chiral centers, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H26N6O3 |
| Molecular Weight | 362.43 g/mol |
| Functional Groups | Amino, Carboxylic Acid |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interactions can modulate biochemical pathways, influencing processes such as protein synthesis, enzyme activity, and cellular signaling.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering cellular responses.
Biological Activities
Acetic acid; (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid exhibits several noteworthy biological activities:
- Antifibrinolytic Activity : Research indicates that derivatives of this compound demonstrate significant antifibrinolytic properties, inhibiting the breakdown of fibrin in blood clots. For example, related compounds show IC50 values ranging from 0.02 mM to 0.2 mM against plasmin activity .
- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cell lines at high concentrations .
- Antimicrobial Properties : The compound has potential antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
Case Studies
Several studies have evaluated the biological activity of acetic acid; (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid and its derivatives:
- Study on Antifibrinolytic Activity :
| Compound | Antifibrinolytic Activity IC50 (mM) |
|---|---|
| EACA | 0.20 |
| H-EACA-NLeu-OH | <0.02 |
| H-EACA-Cys(S-Bzl)-OH | 0.04 |
Q & A
Q. How should researchers address discrepancies in reported IC50 values for this compound across different kinase assays?
- Answer :
- Standardize assay conditions : Buffer composition (e.g., Mg²⁺/ATP concentrations), temperature, and enzyme sources.
- Control for off-target effects : Include counter-screens against unrelated kinases.
- Meta-analysis : Compare data from PubChem BioAssay () and independent studies to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
